Higher Isolated Yield in Large-Scale Synthesis of the Alanyl-Glutamine Intermediate
In a direct head-to-head large-scale comparison, N²-(2-chloropropanoyl)-L-glutamine (3b) provided an isolated yield of 81.7% at 600 g scale, markedly surpassing the 70.0% yield obtained with the corresponding bromo intermediate (3a) at 880 g scale under analogous Schotten–Baumann acylation conditions [1]. The yield advantage persists across scales: small-scale runs for 3a gave only 72.4% (11.5 g) [1].
| Evidence Dimension | Isolated yield of N²-halopropanoyl-L-glutamine intermediate |
|---|---|
| Target Compound Data | 81.7% (600 g scale, chloro intermediate 3b) |
| Comparator Or Baseline | 70.0% (880 g scale, bromo intermediate 3a); 72.4% (11.5 g scale, 3a) |
| Quantified Difference | +11.7 percentage points (large scale); +9.3 points vs small-scale bromo |
| Conditions | Schotten–Baumann acylation of L-glutamine with D-2-halopropionyl chloride in toluene–water biphasic system; isolated yields after crystallization |
Why This Matters
An 11.7-point yield gap at production scale directly translates to raw material cost savings and higher throughput, making the chloro intermediate the economically preferred choice for industrial procurement.
- [1] Sano, T.; Sugaya, T.; Inoue, K.; et al. Process Research and Development of l-Alanyl-l-glutamine, a Component of Parenteral Nutrition. Org. Process Res. Dev. 2000, 4 (3), 147–152. View Source
